N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Description
N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a synthetic small molecule characterized by a 3,4-dihydro-2H-quinoline core fused with a thiophene-2-carbonyl group and an oxamide bridge substituted with a cyclopentyl moiety. The cyclopentyl substituent contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-19(22-15-6-1-2-7-15)20(26)23-16-9-10-17-14(13-16)5-3-11-24(17)21(27)18-8-4-12-28-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROGACHIXIKGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate the large-scale synthesis of N-cyclopentyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives .
Scientific Research Applications
N-cyclopentyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Differences and Similarities
The compound shares structural motifs with several analogs, including pyrazolone derivatives, quinoxaline-based acetamides, and tetrahydroquinoline-oxalamides. Key comparisons are summarized below:
Pharmacological Implications
- Target Compound vs. Tetrahydroquinoline-Oxalamide (): The cyclopentyl group in the target compound likely increases lipophilicity compared to the 4-methylbenzyl group in its tetrahydroquinoline analog.
- Pyrazolone Derivatives (): The pyrazolone-based compound with a thiophene-2-carbonyl group exhibited antidepressant activity in rodent models. While the target compound shares the thiophene-carbonyl motif, its quinoline core may target distinct receptors (e.g., serotonin or histamine receptors) compared to pyrazolone-based systems.
- Quinoxaline-Acetamide Derivatives (): These compounds, synthesized via similar coupling methods (e.g., acetonitrile reflux with triethylamine), display anti-inflammatory activity. The target compound’s oxamide bridge could mimic the hydrogen-bonding capacity of acetamides, but its quinoline scaffold may prioritize different biological pathways.
Biological Activity
N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Thiophene Attachment : The thiophene ring is introduced via carbonylation reactions, often utilizing thiophene derivatives.
- Final Oxamide Formation : The final step involves the reaction of the intermediate with cyclopentyl amine to form the oxamide link.
The synthetic routes often require specific catalysts and solvents, such as palladium or nickel in tetrahydrofuran (THF) or dimethylformamide (DMF), under controlled conditions to optimize yield and purity .
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound against various human cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.
- Results : Preliminary results indicate significant cytotoxic effects, with IC50 values suggesting potent activity against these cancer types .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells .
- Radical Scavenging Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties that could contribute to their anticancer effects by reducing oxidative stress in cells .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the molecular structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Altering the cyclopentyl group | Changes lipophilicity and cellular uptake |
| Variations in thiophene substitution | Affects binding affinity to target enzymes/receptors |
| Modifications on the quinoline core | Can enhance or reduce cytotoxicity |
These findings underscore the importance of structural features in determining the efficacy of this compound as a potential therapeutic agent .
Case Studies
Several case studies have documented the biological evaluations of similar compounds:
- Study on Quinoline Derivatives : A related study found that quinoline-based compounds exhibited selective toxicity towards certain cancer cell lines while sparing normal cells, indicating a promising therapeutic index .
- Antimicrobial Evaluation : Other derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications leading to increased lipophilicity could enhance membrane penetration and efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide?
The synthesis typically involves multi-step routes:
- Tetrahydroquinoline core formation : Use Pictet-Spengler reactions with aromatic amines and carbonyl compounds under acidic conditions to construct the 3,4-dihydro-2H-quinoline scaffold .
- Thiophene-2-carbonyl incorporation : React thiophene-2-carbonyl chloride with the quinoline intermediate in acetonitrile under reflux, followed by purification via solvent evaporation or column chromatography .
- Oxamide bridge installation : Couple cyclopentylamine and the functionalized quinoline-thiophene intermediate using oxalyl chloride or carbodiimide-mediated amidation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry and substituent positions via and NMR (e.g., thiophene proton resonances at δ 7.3–7.6 ppm and quinoline backbone signals at δ 2.6–3.0 ppm) .
- X-ray crystallography : Resolve dihedral angles between thiophene and quinoline rings (e.g., 8.5–13.5° deviations) and non-classical hydrogen-bonding interactions (C–H⋯O/S) for supramolecular packing analysis .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H] peaks with <2 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl or branched alkyls) and evaluate effects on target binding using radioligand assays .
- Functional group replacement : Replace the oxamide bridge with urea or thiourea to assess hydrogen-bonding contributions to potency .
- Bioisosteric swaps : Substitute thiophene with furan or pyrrole to probe electronic and steric influences on activity .
- In vitro screening : Test analogs against relevant cell lines (e.g., cancer or microbial models) with IC/MIC determinations and selectivity indices .
Q. What strategies address contradictions in metabolic stability data across assays?
- In vitro-in vivo correlation (IVIVC) : Compare hepatic microsomal stability (e.g., human vs. rodent) with plasma pharmacokinetics to identify species-specific metabolism .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., quinoline ring hydroxylation or thiophene-S-oxidation) and correlate with CYP450 inhibition assays .
- Computational modeling : Apply QSAR models to predict metabolic soft spots (e.g., aldehyde oxidase susceptibility at the dihydroquinoline moiety) .
Q. How can conformational dynamics impact target binding, and what experimental approaches validate this?
- Molecular dynamics (MD) simulations : Analyze free-energy landscapes to identify dominant conformers (e.g., folded vs. extended oxamide geometries) .
- NMR titration experiments : Monitor chemical shift perturbations upon target protein addition to map binding-induced conformational changes .
- Cryo-EM/X-ray co-crystallography : Resolve ligand-protein complexes to confirm binding poses and critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Data Interpretation and Optimization
Q. How should researchers troubleshoot low yields in the final amidation step?
- Reagent optimization : Replace DCC/DMAP with EDC/HOBt to minimize side reactions .
- Solvent screening : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
- Temperature control : Perform reactions at 0–4°C to suppress oxamide hydrolysis .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC/IC values .
- ANOVA with post-hoc tests : Compare treatment groups for significance (p<0.05) and adjust for multiple comparisons via Tukey’s method .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify critical SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
